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Compound of Interest

Compound Name: Aminooxy-PEG3-acid

Cat. No.: B605432 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a common synthetic route for

Aminooxy-PEG3-acid, a valuable bifunctional linker used extensively in bioconjugation,

proteomics, and drug development, particularly in the construction of antibody-drug conjugates

(ADCs) and proteolysis-targeting chimeras (PROTACs). This document outlines a detailed,

multi-step synthesis, including experimental protocols, quantitative data, and a logical workflow

diagram.

Overview of the Synthetic Strategy
The synthesis of Aminooxy-PEG3-acid is typically achieved through a three-stage process,

starting from a readily available triethylene glycol derivative. The core strategy involves:

Functionalization of the PEG3 backbone: A triethylene glycol derivative is modified to

introduce a protected carboxylic acid at one terminus and a reactive group (e.g., a halide or

sulfonate) at the other.

Introduction of the protected aminooxy group: The reactive terminus is then subjected to

nucleophilic substitution with a protected hydroxylamine derivative, most commonly N-Boc-

hydroxylamine.

Deprotection: The final step involves the removal of the protecting group from the aminooxy

moiety to yield the target molecule, Aminooxy-PEG3-acid.
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This approach allows for the controlled and efficient synthesis of the desired heterobifunctional

linker.

Experimental Protocols
This section details the experimental procedures for each step of the synthesis.

Step 1: Synthesis of tert-Butyl 2-(2-(2-
bromoethoxy)ethoxy)acetate
This initial step prepares the PEG3 backbone with a tert-butyl protected carboxylic acid and a

bromide leaving group.

Reaction Scheme:

Materials:

2-(2-(2-Hydroxyethoxy)ethoxy)ethanol

tert-Butyl bromoacetate

Sodium hydride (NaH)

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH4Cl)

Brine

Anhydrous magnesium sulfate (MgSO4)

Procedure:

To a solution of 2-(2-(2-hydroxyethoxy)ethoxy)ethanol (1 equivalent) in anhydrous THF, add

sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.

Stir the mixture at room temperature for 1 hour.
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Cool the reaction mixture back to 0 °C and add tert-butyl bromoacetate (1.2 equivalents)

dropwise.

Allow the reaction to warm to room temperature and stir for 12-16 hours.

Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Wash the combined organic layers with water and brine, then dry over anhydrous MgSO4.

Filter and concentrate the solvent under reduced pressure.

The crude product is then purified by flash column chromatography on silica gel.

Step 2: Synthesis of t-Boc-Aminooxy-PEG3-acid (tert-
Butyl 2-(2-(2-(2-((tert-
butoxycarbonyl)aminooxy)ethoxy)ethoxy)ethoxy)acetate)
This key step introduces the protected aminooxy functionality.

Reaction Scheme:

Materials:

tert-Butyl 2-(2-(2-bromoethoxy)ethoxy)acetate (from Step 1)

N-Boc-hydroxylamine (tert-butyl N-hydroxycarbamate)

Potassium carbonate (K2CO3)

Anhydrous Dimethylformamide (DMF)

Ethyl acetate

Water

Brine
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Anhydrous sodium sulfate (Na2SO4)

Procedure:

To a solution of tert-Butyl 2-(2-(2-bromoethoxy)ethoxy)acetate (1 equivalent) and N-Boc-

hydroxylamine (1.5 equivalents) in anhydrous DMF, add potassium carbonate (2.0

equivalents).

Stir the reaction mixture vigorously at 60-70 °C for 12-24 hours under an inert atmosphere.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

After completion, cool the reaction mixture to room temperature and dilute with water.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.

Filter and concentrate the solvent under reduced pressure.

Purify the crude product by flash column chromatography on silica gel.

Step 3: Synthesis of Aminooxy-PEG3-acid
The final step is the deprotection of the Boc group to yield the free aminooxy functionality.

Reaction Scheme:

Materials:

t-Boc-Aminooxy-PEG3-acid (from Step 2)

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO3) (optional, for neutralization)

Procedure:
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Dissolve t-Boc-Aminooxy-PEG3-acid (1 equivalent) in a mixture of DCM and TFA (typically a

1:1 or 4:1 v/v ratio).

Stir the solution at room temperature for 1-4 hours. Monitor the deprotection by LC-MS.

Upon completion, remove the DCM and TFA under reduced pressure.

The resulting product is the TFA salt of Aminooxy-PEG3-acid. If the free acid is required,

dissolve the residue in water and carefully neutralize with a base such as sodium

bicarbonate, followed by purification by reverse-phase HPLC.

Quantitative Data
The following table summarizes the key quantitative data for the synthesized compounds.

Compound Molecular Formula
Molecular Weight (
g/mol )

Purity

t-Boc-Aminooxy-

PEG3-acid
C14H27NO8 337.37 >95%

Aminooxy-PEG3-acid C9H19NO6 237.25 >96%

Purity data is typically determined by HPLC and/or NMR analysis.

Mandatory Visualizations
Logical Workflow for the Synthesis of Aminooxy-PEG3-
acid
The following diagram illustrates the logical progression of the synthesis.

Start:
Triethylene Glycol Derivative

Step 1: Functionalization
- Add protected carboxylic acid

- Introduce leaving group (e.g., Br)

Intermediate 1:
tert-Butyl 2-(2-(2-bromoethoxy)ethoxy)acetate

Step 2: Alkylation
- React with N-Boc-hydroxylamine

Intermediate 2:
t-Boc-Aminooxy-PEG3-acid

Step 3: Deprotection
- Remove Boc and tert-butyl groups with TFA

Final Product:
Aminooxy-PEG3-acid
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Caption: A logical workflow for the multi-step synthesis of Aminooxy-PEG3-acid.

Signaling Pathway of PROTAC Action (Illustrative Use
Case)
Aminooxy-PEG3-acid is a linker often used in PROTACs. The following diagram illustrates the

general mechanism of action of a PROTAC.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate

protocols, we make no warranties, express or implied, regarding the fitness of this product for

every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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